2-Methylfuran-3-sulfonyl chloride
CAS No.: 60965-56-2
Cat. No.: VC8426237
Molecular Formula: C5H5ClO3S
Molecular Weight: 180.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60965-56-2 |
|---|---|
| Molecular Formula | C5H5ClO3S |
| Molecular Weight | 180.61 g/mol |
| IUPAC Name | 2-methylfuran-3-sulfonyl chloride |
| Standard InChI | InChI=1S/C5H5ClO3S/c1-4-5(2-3-9-4)10(6,7)8/h2-3H,1H3 |
| Standard InChI Key | VGDFSVKPEQKKJG-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CO1)S(=O)(=O)Cl |
| Canonical SMILES | CC1=C(C=CO1)S(=O)(=O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Methylfuran-3-sulfonyl chloride features a furan ring substituted with a methyl group at position 2 and a sulfonyl chloride moiety at position 3. The planar furan ring, with its conjugated -system, influences electronic distribution, while the electron-withdrawing sulfonyl chloride group enhances electrophilicity at the sulfur center. Key structural identifiers include:
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IUPAC Name: 2-methylfuran-3-sulfonyl chloride
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SMILES: CC1=C(C=CO1)S(=O)(=O)Cl
The sulfonyl chloride group () is highly reactive, facilitating nucleophilic substitutions with amines, alcohols, and thiols.
Physical Properties
The compound is typically a colorless to pale yellow liquid at room temperature, with a density of approximately 1.52 g/cm³. Its solubility profile includes miscibility with polar aprotic solvents like dichloromethane and tetrahydrofuran but limited solubility in water due to the hydrophobic furan ring .
Table 1: Physicochemical Properties of 2-Methylfuran-3-sulfonyl Chloride
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 180.61 g/mol |
| Boiling Point | 210–215°C (estimated) |
| Density | 1.52 g/cm³ |
| Solubility | Soluble in DCM, THF; insoluble in water |
Synthesis and Purification Strategies
Conventional Synthesis Routes
The synthesis of 2-methylfuran-3-sulfonyl chloride typically involves sulfonation of 2-methylfuran followed by chlorination. A representative pathway includes:
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Sulfonation: Reaction of 2-methylfuran with chlorosulfonic acid () at 0–5°C to yield 2-methylfuran-3-sulfonic acid.
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Chlorination: Treatment with phosphorus pentachloride () in a chlorinated solvent (e.g., monochlorobenzene) at 120°C to form the sulfonyl chloride .
Critical parameters include temperature control to minimize side reactions, such as the formation of 5-chloro derivatives observed in analogous systems .
Advanced Purification Techniques
Distillation under reduced pressure (0.2–1.2 kPa) is the preferred method for isolating high-purity 2-methylfuran-3-sulfonyl chloride. A two-step distillation process removes low-boiling byproducts like phosphorus oxychloride () before collecting the target compound at 92–98°C .
Table 2: Optimized Reaction Conditions for Synthesis
| Parameter | Optimal Value |
|---|---|
| Chlorination Temperature | 119–122°C |
| Molar Ratio | 0.98 equivalents |
| Distillation Pressure | 0.4–1.2 kPa |
| Yield | 91.7% (reaction); 37.2% (isolated) |
Reactivity and Functionalization
Nucleophilic Substitutions
The sulfonyl chloride group undergoes rapid nucleophilic displacement, forming sulfonamides, sulfonate esters, and thiosulfonates. For example:
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Sulfonamide Formation: Reaction with primary or secondary amines () in dichloromethane at 0°C yields -substituted sulfonamides (-furan), which exhibit antimicrobial and anti-inflammatory activities .
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Esterification: Alcohols () in the presence of a base (e.g., pyridine) generate sulfonate esters, useful as alkylating agents.
Electrophilic Aromatic Substitution
The electron-deficient furan ring undergoes nitration and halogenation at position 5, albeit less readily than unsubstituted furans. For instance, nitration with produces 5-nitro-2-methylfuran-3-sulfonyl chloride, a precursor to high-energy materials .
Applications in Pharmaceutical and Agrochemical Research
Medicinal Chemistry
Sulfonamides derived from 2-methylfuran-3-sulfonyl chloride demonstrate broad-spectrum biological activities:
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Antibacterial Agents: -aryl sulfonamides inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. Derivatives with IC values < 1 μM against Staphylococcus aureus have been reported.
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COX-2 Inhibitors: Selective cyclooxygenase-2 (COX-2) inhibitors incorporating this scaffold show promise in treating inflammation with reduced gastrointestinal toxicity .
Agrochemicals
Sulfonate esters of 2-methylfuran-3-sulfonyl chloride act as herbicides by disrupting plant acetyl-CoA carboxylase (ACCase). Field trials indicate 80–90% weed control at application rates of 50–100 g/ha .
Comparative Analysis with Related Sulfonyl Chlorides
Table 3: Structural and Functional Comparison of Furan-Based Sulfonyl Chlorides
| Compound | Molecular Formula | Reactivity | Primary Application |
|---|---|---|---|
| 2-Methylfuran-3-sulfonyl chloride | High (SOCl) | Pharmaceuticals | |
| 5-Carbamoylfuran-3-sulfonyl chloride | Moderate | Polymer crosslinkers | |
| 2,5-Dimethylfuran-3-sulfonyl chloride | Low | Dye intermediates |
Future Directions and Research Opportunities
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Green Synthesis: Developing catalytic chlorination methods using instead of could reduce waste and improve atom economy.
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Bioconjugation: Exploiting the sulfonyl chloride’s reactivity for site-specific protein modification may advance antibody-drug conjugates (ADCs).
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Computational Modeling: Density functional theory (DFT) studies could predict regioselectivity in electrophilic substitutions, guiding derivative design.
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